molecular formula C17H24N2O3 B10939569 3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

Cat. No.: B10939569
M. Wt: 304.4 g/mol
InChI Key: YPBJWCKHCCMYSH-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[321]oct-3-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxy groups and an 8-methyl-8-azabicyclo[321]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide typically involves multiple steps. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central feature of the compound . This process often starts with an acyclic starting material that contains the necessary stereochemical information to form the bicyclic scaffold in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, solvents, and temperature controls to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in the removal of such groups.

Scientific Research Applications

3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The 8-azabicyclo[3.2.1]octane moiety is known to interact with neurotransmitter receptors, potentially influencing various physiological processes . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of dimethoxy groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

3,5-dimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

InChI

InChI=1S/C17H24N2O3/c1-19-13-4-5-14(19)9-12(8-13)18-17(20)11-6-15(21-2)10-16(7-11)22-3/h6-7,10,12-14H,4-5,8-9H2,1-3H3,(H,18,20)

InChI Key

YPBJWCKHCCMYSH-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CC(=CC(=C3)OC)OC

solubility

38.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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